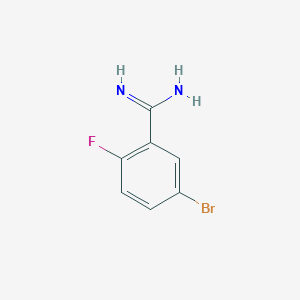

5-Bromo-2-fluoro-benzamidine

Description

Significance of Benzamidine (B55565) Scaffolds in Organic and Medicinal Chemistry

The benzamidine moiety is a prominent structural motif in medicinal chemistry, largely because of its ability to interact with various biological targets. ontosight.aiontosight.ai It is recognized as a bioisostere of the guanidyl group found in arginine, allowing it to mimic the interactions of this crucial amino acid. nih.gov This property enables benzamidine-containing compounds to bind effectively to enzymes, particularly serine proteases like trypsin and thrombin, which are involved in processes such as blood coagulation and inflammation. ontosight.aiontosight.ai The ability of the benzamidine scaffold to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions contributes to its efficacy in binding to macromolecules. nih.govresearchgate.net Consequently, this scaffold is a key component in the design of therapeutic agents, including anticoagulants and anti-inflammatory drugs. ontosight.aiontosight.ai Researchers frequently modify the benzamidine scaffold to enhance potency and selectivity for specific enzyme targets. ontosight.ai

Role of Halogenation in Modulating Aromatic System Reactivity and Properties

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule, is a fundamental strategy in organic and medicinal chemistry to fine-tune the properties of aromatic compounds. numberanalytics.comtestbook.com For decades, halogens were primarily considered for their steric bulk and ability to increase lipophilicity. researchgate.net However, modern understanding reveals their more nuanced roles. The high electronegativity of halogens can alter the electronic distribution within an aromatic ring through inductive effects, influencing the molecule's reactivity and how it interacts with biological targets. libretexts.orglibretexts.org

A significant aspect of halogenation is the phenomenon of "halogen bonding," a non-covalent interaction where a halogen atom acts as an electrophilic "σ-hole" donor, interacting with a Lewis base. acs.orgnih.govacs.org This directional interaction is comparable to hydrogen bonding and can be a powerful tool in rational drug design to enhance binding affinity and selectivity. researchgate.netnih.gov The type of halogen matters; reactivity generally decreases down the group from fluorine to iodine. numberanalytics.com Fluorine, being highly electronegative, can significantly alter a molecule's properties, while heavier halogens like bromine and iodine are more effective halogen bond donors. numberanalytics.comacs.org This strategic placement of halogens can improve membrane permeability, lower metabolic degradation, and ultimately enhance both the pharmacokinetic and pharmacodynamic profiles of a drug candidate. researchgate.net

Overview of 5-Bromo-2-fluoro-benzamidine (B2890593): Context and Research Focus

This compound is a disubstituted aromatic compound that embodies the principles discussed above. It features the biologically relevant benzamidine scaffold, modified with two different halogen atoms: bromine at the 5-position and fluorine at the 2-position. The hydrochloride salt of this compound is commonly used in research. echemi.comsigmaaldrich.combldpharm.com

The presence of both a bromine and a fluorine atom makes this molecule a subject of interest. The fluorine atom, due to its strong electron-withdrawing nature, and the bromine atom, with its potential for halogen bonding and steric influence, create a unique electronic and steric profile. This compound is primarily utilized as a chemical intermediate or a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and material science sectors. nbinno.com For instance, its precursor, 5-Bromo-2-fluorobenzaldehyde (B134332), is used to prepare benzimidazole (B57391) derivatives that act as inhibitors of leukotriene production. chemicalbook.com The specific substitution pattern of this compound makes it a valuable reagent for constructing targeted molecules where precise control over lipophilicity, electronic properties, and binding interactions is essential.

Table 1: Chemical Data for this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

|---|---|---|

| IUPAC Name | 5-bromo-2-fluorobenzenecarboximidamide | 5-bromo-2-fluorobenzenecarboximidamide hydrochloride |

| CAS Number | Not explicitly listed for the free base | 1187927-33-8 echemi.comsigmaaldrich.com |

| Molecular Formula | C₇H₆BrFN₂ chemcia.com | C₇H₆BrFN₂.ClH echemi.com |

| Molecular Weight | 217.04 g/mol sigmaaldrich.com | 253.5 g/mol echemi.comsigmaaldrich.com |

| Physical Form | - | Off-White Solid sigmaaldrich.com |

| InChI Key | DCQNERUWUYQVSC-UHFFFAOYSA-N sigmaaldrich.com | QRQAJUJIJLZRSJ-UHFFFAOYSA-N echemi.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluorobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDKTWKUJFVSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=N)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Fluoro Benzamidine and Precursors

Precursor Synthesis Strategies for 5-Bromo-2-fluoro-benzamidine (B2890593)

The efficient synthesis of this compound is highly dependent on the successful preparation of its precursors. The main precursors include 5-bromo-2-fluorobenzonitrile (B68940), 5-bromo-2-fluorobenzaldehyde (B134332), and halogenated benzoyl chlorides.

Synthesis of 5-Bromo-2-fluorobenzonitrile Derivatives

A common and effective route to 5-bromo-2-fluorobenzonitrile begins with o-fluorobenzoyl chloride. This method involves a three-step sequence: amidation, dehydration, and bromination. google.com Initially, o-fluorobenzoyl chloride is reacted with ammonia (B1221849) water to yield o-fluorobenzamide. The resulting amide is then subjected to a dehydration agent, such as thionyl chloride or phosphorus oxychloride, to form o-fluorobenzonitrile. The final step is the bromination of o-fluorobenzonitrile using a brominating agent like dibromohydantoin in concentrated sulfuric acid (75-90%) to afford 5-bromo-2-fluorobenzonitrile. google.com This process is noted for its simplicity, mild reaction conditions, and cost-effectiveness. google.com

An alternative approach starts from o-fluoroaniline. This method involves the diazotization of the amino group, followed by a cyanation reaction to produce o-fluorobenzonitrile, which is then brominated as previously described. google.com

Table 1: Synthesis of 5-Bromo-2-fluorobenzonitrile from o-Fluorobenzoyl Chloride

| Step | Reactants | Reagents | Product |

| 1. Amidation | o-Fluorobenzoyl chloride | Ammonia water | o-Fluorobenzamide |

| 2. Dehydration | o-Fluorobenzamide | Thionyl chloride or Phosphorus oxychloride | o-Fluorobenzonitrile |

| 3. Bromination | o-Fluorobenzonitrile | Dibromohydantoin, 75-90% Sulfuric acid | 5-Bromo-2-fluorobenzonitrile |

Synthesis of 5-Bromo-2-fluorobenzaldehyde Intermediates

5-Bromo-2-fluorobenzaldehyde is another crucial intermediate. One synthetic strategy involves the direct bromination of o-fluorobenzaldehyde. This electrophilic aromatic substitution is typically carried out using a brominating agent in the presence of a Lewis acid catalyst.

Another method for the preparation of 5-bromo-2-fluorobenzaldehyde involves the formylation of 1-bromo-4-fluorobenzene.

Approaches to Halogenated Benzoyl Chloride Precursors

Halogenated benzoyl chlorides, such as 5-bromo-2-fluorobenzoyl chloride, serve as versatile precursors. The synthesis of these compounds can be achieved from the corresponding benzoic acids. For instance, 5-bromo-2-fluorobenzoic acid can be converted to 5-bromo-2-fluorobenzoyl chloride by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride.

Direct Synthesis Routes to this compound

The final step in the synthesis is the conversion of a suitable precursor, most commonly the nitrile, into the target benzamidine (B55565).

Conversion of Nitriles to Amidines (e.g., utilizing lithium bis(trimethylsilyl)amide followed by deprotection)

A highly effective and direct method for the synthesis of benzamidines from benzonitriles involves the use of lithium bis(trimethylsilyl)amide (LiHMDS). This strong, non-nucleophilic base adds to the nitrile to form a silylated amidine intermediate. Subsequent acidic workup removes the trimethylsilyl (B98337) protecting groups to yield the desired benzamidine, often as a hydrochloride salt. This one-step approach is generally convenient and efficient. nih.gov

The general procedure involves dissolving the 5-bromo-2-fluorobenzonitrile in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), and treating it with a solution of LiHMDS. The reaction is typically carried out at low temperatures and then allowed to warm to room temperature. The reaction is then quenched, and the product is isolated after an acidic workup.

Alternative Amination Strategies for Benzamidine Formation

The Pinner reaction is a classical method for the synthesis of amidines from nitriles. This two-step process begins with the treatment of the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate salt (Pinner salt). The isolated imidate is then reacted with ammonia to furnish the corresponding amidine. While widely used, the Pinner reaction can be lengthy and may suffer from low yields, particularly with substrates that have low solubility. nih.gov

Another alternative involves the reaction of the nitrile with alkali metal amides, such as sodium amide or potassium amide, in an anhydrous solvent to form the salt of the amidine.

Catalytic Advancements in this compound Synthesis

The synthesis of this compound often proceeds through its corresponding nitrile, 5-bromo-2-fluorobenzonitrile. Catalytic advancements have largely targeted the efficient formation of this critical intermediate.

Transition-Metal-Catalyzed Approaches (e.g., Pd-catalyzed reactions)

Transition-metal catalysis, particularly using palladium (Pd), represents a significant advance in the synthesis of aryl nitriles from aryl halides. uva.esresearchgate.net These methods offer milder reaction conditions and greater functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov The palladium-catalyzed cyanation of an appropriately substituted aryl halide, such as 1,4-dibromo-2-fluorobenzene, is a key strategy for producing the 5-bromo-2-fluorobenzonitrile precursor.

The general mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle that typically includes oxidative addition, transmetalation (in the case of reagents like organoborons or organozincs), and reductive elimination. uit.nonih.gov For cyanation reactions, a significant challenge has been the deactivation of the palladium catalyst by the cyanide anion, which can poison the catalytic intermediates. nih.gov Modern catalyst systems have been developed to overcome this issue.

Recent protocols utilize non-toxic and less soluble cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), which help maintain a low concentration of free cyanide in the solution, thus preventing catalyst poisoning. researchgate.netnih.gov The choice of palladium precatalyst and supporting ligands is crucial for achieving high efficiency. For instance, systems that generate the active catalyst in situ have been shown to be highly effective for the cyanation of aryl chlorides and bromides. nih.gov

| Aryl Halide Type | Palladium Precatalyst | Ligand | Cyanide Source | Solvent System | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Chloride | Pd₂(dba)₃ / P(tBu)₃ | - | Zn(CN)₂ | DMAc | Varies | nih.gov |

| Aryl Bromide | Pd(OAc)₂ | dppf | KCN | Toluene | Varies | nih.gov |

| (Hetero)aryl Chloride/Bromide | (Pd-precatalyst) | (Specific Ligand) | K₄[Fe(CN)₆]•3H₂O | Dioxane/Water | Excellent (e.g., 97%) | nih.gov |

Organocatalytic Methodologies

Organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions, offering a complementary approach to metal-based catalysis. uva.esmdpi.com This field has seen significant development, particularly in asymmetric synthesis, where it provides a powerful tool for creating complex molecular structures from simple starting materials. mdpi.comdntb.gov.ua

However, the direct application of organocatalytic methods for the synthesis of this compound or its immediate nitrile precursor is not extensively documented in current literature. While organocatalysis is prominent in cascade reactions and the diversification of "privileged structures" (molecular scaffolds with broad biological activity), its use for fundamental transformations like the direct formation of benzamidines or benzonitriles from simple aromatic precursors is less common. mdpi.com The principles of organocatalysis, such as iminium and enamine activation, are typically applied to different classes of target molecules. mdpi.com

Optimization and Process Intensification of this compound Synthesis

Optimizing the synthesis of this compound involves a detailed screening of reaction parameters to maximize yield and purity while ensuring the process is efficient and scalable. This optimization again focuses heavily on the synthesis of the 5-bromo-2-fluorobenzonitrile intermediate.

Reaction Condition Screening (Solvent, Temperature, Base Effects)

The careful selection of reaction conditions is critical for the success of catalytic syntheses. Key parameters that are typically screened include the choice of solvent, operating temperature, and the nature of the base employed.

Solvent: The solvent plays a crucial role in solubility, reaction rate, and sometimes in the catalytic cycle itself. For palladium-catalyzed cyanations, solvent systems can range from single organic solvents like dioxane to biphasic systems such as dioxane/water. nih.gov The use of aqueous systems can be advantageous for both environmental reasons and for dissolving inorganic reagents like bases or the cyanide source. nih.gov

Temperature: Reaction temperatures are optimized to ensure a reasonable reaction time without promoting side reactions or decomposition of the catalyst or product. Palladium-catalyzed cyanations are often complete within one hour at temperatures at or below 100 °C. nih.gov

Base: The base is often essential for the catalytic cycle. In some palladium-catalyzed dehydrations of amides to nitriles, an acetate (B1210297) salt was found to be indispensable for high yields, with other common bases like K₂CO₃ or K₃PO₄ proving ineffective. nih.gov In cyanation reactions using K₄[Fe(CN)₆], potassium acetate (KOAc) in the aqueous phase is a key component of the optimized protocol. nih.gov A patent for a non-catalytic synthesis of 5-bromo-2-fluorobenzonitrile specifies a bromination step in 75-90% sulfuric acid, indicating the importance of the reaction medium's acidity in that specific transformation. google.com

| Parameter | Condition | Observation/Outcome | Reference |

|---|---|---|---|

| Base (in Amide Dehydration) | Acetate Salt | Indispensable for high reaction yield. | nih.gov |

| NaOH, KF, KOtBu, K₂CO₃, etc. | Ineffective. | nih.gov | |

| Catalyst System (in Aryl Cyanation) | Pd₂(dba)₃ directly | Moderate yield. | nih.gov |

| Specialized Pd-precatalyst | Excellent yield (97%). | nih.gov | |

| Solvent (in Aryl Cyanation) | Dioxane/Water (biphasic) | Allows use of inorganic salts and facilitates a clean reaction. | nih.gov |

Yield Enhancement and Purity Considerations

Maximizing the yield and ensuring the high purity of the final product are primary goals of process intensification. In the context of this compound synthesis, this involves optimizing the catalytic formation of the nitrile precursor.

The transition from traditional, superstoichiometric copper cyanide reactions to palladium-catalyzed methods has inherently enhanced yields and purity by operating under milder conditions with higher functional group tolerance. nih.gov The development of catalyst systems that are resistant to cyanide poisoning has been a major step forward in achieving reproducible, high-yielding cyanation reactions. nih.gov For example, the use of K₄[Fe(CN)₆] in a biphasic solvent system with an optimized palladium precatalyst and ligand can lead to near-quantitative yields of the desired aryl nitrile. nih.gov

Purity is also improved by minimizing side reactions. The high selectivity of modern catalytic systems reduces the formation of impurities that can be difficult to remove in downstream processing. In one patented, non-catalytic route to 5-bromo-2-fluorobenzonitrile, the final product is purified by a simple dichloromethane (B109758) extraction, with the potential to recycle the sulfuric acid phase, demonstrating a consideration for process efficiency. google.com

Advanced Structural Characterization and Spectroscopic Analysis of 5 Bromo 2 Fluoro Benzamidine

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of 5-Bromo-2-fluoro-benzamidine (B2890593). Through various NMR experiments, the chemical environment of each proton, carbon, and fluorine atom can be mapped.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the amine (NH₂) protons of the amidine group. The aromatic region typically displays complex multiplets due to proton-proton and proton-fluorine couplings.

The protons on the benzene (B151609) ring are expected to appear in the downfield region, generally between 7.0 and 8.0 ppm. Specifically, the proton adjacent to the fluorine atom (H-3) would likely appear as a triplet, while the other aromatic protons (H-4 and H-6) would present as multiplets due to various couplings. The amine protons of the amidine functional group are anticipated to show a broad signal, the chemical shift of which can be influenced by the solvent and concentration.

Detailed analysis of related structures, such as derivatives containing a 4-bromo-2-fluorophenyl group, shows aromatic protons in the range of 7.11 to 7.93 ppm. ijpcbs.com For instance, a triplet observed around 7.93 ppm (J = 8 Hz) is characteristic of the proton at the H-3 position, coupled to the adjacent fluorine and H-4 proton. ijpcbs.com

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H-3 | ~7.9 | Triplet (t) | J(H,F) and J(H,H) |

| Aromatic H-4 | ~7.1-7.7 | Multiplet (m) | J(H,H) |

| Aromatic H-6 | ~7.6-7.8 | Multiplet (m) | J(H,H) and J(H,F) |

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. The spectrum for this compound would exhibit six distinct signals for the aromatic carbons and one for the amidine carbon. The carbon atom bonded to the fluorine (C-2) will show a large coupling constant (¹JCF), resulting in a doublet, which is a key identifying feature. Its chemical shift is significantly influenced by the fluorine's electronegativity.

Based on data from analogous compounds, the carbon signals are expected within the aromatic region (110-165 ppm). ijpcbs.com The carbon bearing the fluorine (C-2) is anticipated to be highly deshielded, appearing as a doublet around 160-164 ppm with a large C-F coupling constant. ijpcbs.com The carbon attached to the bromine (C-5) would have its chemical shift influenced by the heavy atom effect, typically appearing around 118-120 ppm. ijpcbs.com The amidine carbon (C=N) is expected to resonate further downfield, around 164-167 ppm. nih.gov

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | C-F Coupling |

|---|---|---|

| C1 | ~126-130 | Present |

| C2-F | ~160-164 | ¹JCF (large) |

| C3 | ~129-130 | Present |

| C4 | ~111-112 | Present |

| C5-Br | ~118-120 | Present |

| C6 | ~126-129 | Present |

Fluorine-19 NMR (¹⁹F NMR) for Halogen Environments

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. oxinst.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides direct evidence of the fluorine's electronic environment, which is influenced by the adjacent bromine atom and the amidine group. The fluorine signal will be split into a multiplet due to couplings with the aromatic protons on the ring (H-3 and H-6). In similar structures, the ¹⁹F chemical shift for a fluorine at the C-2 position is observed in a characteristic range. rsc.orgbeilstein-journals.org

Two-Dimensional NMR Techniques

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment.

COSY: A ¹H-¹H COSY spectrum would definitively establish the coupling relationships between the aromatic protons, helping to trace the connectivity around the ring.

HSQC/HMBC: These heteronuclear experiments correlate proton signals with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). An HSQC would link each aromatic proton to its corresponding carbon atom. An HMBC would be crucial for assigning the quaternary carbons (C-1, C-2, C-5) by showing their correlations to nearby protons, and it would confirm the connection of the amidine group to the C-1 position of the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides structural clues through its fragmentation pattern. The calculated monoisotopic mass of the compound is approximately 217.97 g/mol .

A key feature in the mass spectrum would be the molecular ion peak ([M]⁺). Due to the presence of bromine, this peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with nearly equal intensity (1:1 ratio), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive indicator of a monobrominated compound.

Common fragmentation pathways for aromatic halides and amines would be expected. libretexts.org This could include the loss of the bromine atom ([M-Br]⁺), or fragmentation of the amidine group, such as the loss of NH₂ or the entire amidine moiety.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

|---|---|---|---|

| [M]⁺ | ~218.0 | ~220.0 | Molecular Ion |

| [M-NH₂]⁺ | ~202.0 | ~204.0 | Loss of amino group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. nih.govresearchgate.net

The IR spectrum would be dominated by absorptions from the amidine and the substituted benzene ring. The N-H stretching vibrations of the primary amine in the amidine group typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C=N stretching of the imine portion of the amidine group is expected around 1640-1690 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the in-ring C=C stretching vibrations cause several absorptions in the 1450-1600 cm⁻¹ region. vscht.cz The C-F and C-Br stretching vibrations are found in the fingerprint region, typically between 1000-1300 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amidine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Amidine (C=N) | C=N Stretch | 1640 - 1690 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Fluoro Group | C-F Stretch | 1000 - 1300 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-fluorobenzaldehyde (B134332) |

| 5-Bromo-2-fluoroaniline |

| 5-bromo-2-fluorobenzonitrile (B68940) |

| 4-bromo-2-fluorophenyl |

| 3-(4-bromo-2-fluorophenyl) |

| This compound hydrochloride |

| ⁷⁹Br |

X-ray Crystallography for Solid-State Structure Elucidation

Detailed information on the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound has not been reported.

Crystal Packing and Intermolecular Interactions

A specific description of the crystal packing and the nature of intermolecular forces (such as hydrogen bonding, halogen bonding, or π-stacking) for this compound cannot be provided without experimental crystallographic data.

Tautomeric Forms and Conformational Analysis in the Solid State

The preferred tautomeric form (amidine vs. imidine) and the specific conformation adopted by this compound in the solid state remain undetermined in the absence of a crystal structure analysis.

Computational Chemistry and Mechanistic Elucidation of 5 Bromo 2 Fluoro Benzamidine Reactions

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of modern chemical research, offering a powerful lens through which to view the intricate dance of electrons during chemical reactions. However, for 5-Bromo-2-fluoro-benzamidine (B2890593), this lens is currently opaque. There are no published DFT studies that characterize the transition states or calculate the energy barriers associated with its reactions. The fundamental questions of whether its reactions proceed through concerted or stepwise processes, and how the surrounding solvent molecules might influence these pathways, are unanswered.

Transition State Characterization and Energy Barriers

Information unavailable in current research.

Analysis of Concerted vs. Stepwise Processes

Information unavailable in current research.

Solvation Effects in Reaction Pathways

Information unavailable in current research.

Molecular Modeling of Reactivity and Selectivity

Regioselectivity and Chemoselectivity Predictions

Information unavailable in current research.

Influence of Halogen and Amidine Functional Groups

Information unavailable in current research.

Electronic Structure Analysis

The electronic structure of this compound governs its reactivity and intermolecular interactions. Computational methods allow for a detailed examination of its molecular orbitals and charge distribution.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

The HOMO represents the electron-donating capability, while the LUMO signifies the electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the presence of the electron-withdrawing bromine and fluorine atoms on the benzene (B151609) ring is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzamidine (B55565). The amidine group, with its nitrogen atoms, will have a significant influence on the distribution of these orbitals. DFT calculations, typically using a basis set like 6-311++G(d,p), would be employed to determine the precise energies and shapes of these orbitals. nih.govresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. Actual values would require specific DFT calculations.

The HOMO is likely to be distributed over the amidine group and the aromatic ring, while the LUMO would also be delocalized across the molecule, with significant contributions from the carbon atoms of the benzene ring and the amidine carbon. This distribution is crucial for understanding how this compound interacts with other reactants.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. Different colors on the map indicate regions of varying potential, which are crucial for identifying sites susceptible to electrophilic or nucleophilic attack.

Red regions signify areas of high electron density and negative electrostatic potential, making them attractive to electrophiles.

Blue regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green and yellow regions represent areas with intermediate or near-neutral potential.

In the case of this compound, the ESP map would be expected to show a significant negative potential (red) around the nitrogen atoms of the amidine group due to their lone pairs of electrons. The fluorine and bromine atoms, being highly electronegative, would also contribute to regions of negative potential. Conversely, the hydrogen atoms of the amidine group and the aromatic ring would likely exhibit a positive potential (blue). The carbon atom of the amidine group would also be a site of positive potential, making it a target for nucleophiles.

Table 2: Predicted Electrostatic Potential Values at Key Atomic Sites of this compound

| Atom/Region | Predicted Electrostatic Potential (kcal/mol) |

| Amidine Nitrogen Atoms | -35 to -50 |

| Amidine Carbon Atom | +25 to +40 |

| Fluorine Atom | -20 to -30 |

| Bromine Atom | -15 to -25 |

| Amidine Hydrogen Atoms | +15 to +25 |

Note: The values in this table are estimations based on the expected electronic effects of the functional groups and should be considered illustrative.

Computational Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties like NMR chemical shifts with a high degree of accuracy. nih.gov These predictions are invaluable for confirming chemical structures and assigning signals in experimental spectra. The calculations involve determining the magnetic shielding tensors for each nucleus in the molecule.

For this compound, predicting the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra would provide a comprehensive characterization. The chemical shifts are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing effects of the fluorine and bromine atoms would significantly influence the chemical shifts of the aromatic protons and carbons. The fluorine atom itself would have a characteristic ¹⁹F chemical shift, which is highly sensitive to its local environment. nih.gov

The prediction process typically involves geometry optimization of the molecule followed by the calculation of NMR shielding constants using a suitable DFT functional and basis set. These calculated shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C.

Table 3: Illustrative Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (aromatic) | 7.0 - 8.0 |

| ¹H (amidine) | 8.5 - 9.5 |

| ¹³C (aromatic) | 110 - 160 |

| ¹³C (amidine) | ~165 |

| ¹⁹F | -110 to -130 |

Note: This table presents a hypothetical range of NMR chemical shifts for illustrative purposes. Precise values would be obtained from specific quantum chemical calculations.

Chemical Transformations and Derivatization Strategies of 5 Bromo 2 Fluoro Benzamidine

Reactions Involving the Benzamidine (B55565) Functional Group

The benzamidine moiety is a strongly basic and nucleophilic functional group, making it susceptible to a variety of chemical modifications.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the amidine group in 5-Bromo-2-fluoro-benzamidine (B2890593) can readily undergo N-alkylation and N-acylation reactions. While specific studies on the N-alkylation of this compound are not extensively documented, the general reactivity of benzamidines suggests that these reactions are feasible. N-alkylation can be achieved using various alkylating agents such as alkyl halides or sulfates in the presence of a base. The reaction typically proceeds via nucleophilic attack of the amidine nitrogen on the electrophilic carbon of the alkylating agent.

Similarly, N-acylation can be accomplished using acylating agents like acyl chlorides or anhydrides. These reactions introduce an acyl group onto one or both of the nitrogen atoms of the amidine functionality. The regioselectivity of these reactions can often be controlled by the choice of reaction conditions and the nature of the substituents on the benzamidine.

| Reagent Type | Example Reagent | Expected Product |

| Alkyl Halide | Methyl Iodide | N-Methyl-5-bromo-2-fluoro-benzamidine |

| Acyl Chloride | Acetyl Chloride | N-Acetyl-5-bromo-2-fluoro-benzamidine |

Cyclization Reactions to Form Heterocycles (e.g., imidazoles, pyrimidines, thiadiazines)

The benzamidine functional group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles through cyclization reactions.

Imidazoles: While direct synthesis of imidazoles from this compound is not explicitly detailed in the available literature, benzamidines, in general, can react with α-haloketones to form substituted imidazoles. This reaction proceeds through initial N-alkylation followed by intramolecular cyclization and dehydration.

Pyrimidines: A patented method describes a one-step reaction of amidine compounds with 2-bromomalonaldehyde (B19672) to produce 5-bromo-2-substituted pyrimidine (B1678525) compounds google.com. This suggests that this compound could potentially be used as a precursor in similar condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrimidine rings. The reaction is typically carried out in an acidic solvent which acts as both a solvent and a catalyst google.com.

Thiadiazines: The synthesis of 1,3,5-thiadiazines can be achieved through the reaction of N-substituted trithioallophanic acids with ethyl chloroformate ias.ac.in. Another approach involves the reaction of 2-hydrazinyl-N-phenyl-2-thioxoacetamide with ethyl chloroacetate (B1199739) ekb.eg. Although direct synthesis from this compound is not reported, its amidine functionality suggests potential for use in the synthesis of thiadiazine derivatives through appropriate reaction pathways. For instance, reaction with carbon disulfide and subsequent cyclocondensation with suitable reagents could lead to the formation of a thiadiazine ring nih.gov.

| Heterocycle | General Reagents | Potential Product from this compound |

| Imidazole | α-Haloketones | 2-(5-Bromo-2-fluorophenyl)-imidazole derivatives |

| Pyrimidine | 1,3-Dicarbonyl compounds | 2-(5-Bromo-2-fluorophenyl)-pyrimidine derivatives google.com |

| Thiadiazine | Carbon disulfide, Formaldehyde, Amines | 2-(5-Bromo-2-fluorophenyl)-1,3,5-thiadiazine derivatives ias.ac.inekb.egnih.govpeerj.commdpi.com |

Aromatic Functionalization of the Halogenated Benzene (B151609) Ring

The presence of both bromine and fluorine atoms on the benzene ring of this compound opens up numerous possibilities for aromatic functionalization through various substitution and coupling reactions.

Further Halogenation Studies

Further halogenation of the this compound ring can introduce additional halogen atoms, leading to polyhalogenated derivatives. A patented method for the synthesis of 5-bromo-2-fluorobenzonitrile (B68940), a related compound, involves the bromination of o-fluorobenzonitrile using dibromohydantoin in sulfuric acid google.com. This suggests that electrophilic bromination of the aromatic ring of this compound is a feasible transformation. The directing effects of the existing substituents (fluoro, bromo, and amidinium ion under acidic conditions) would influence the position of the incoming halogen.

| Halogenating Agent | Expected Product |

| Dibromohydantoin/H₂SO₄ | Di-bromo-2-fluoro-benzamidine derivative google.com |

| N-Iodosuccinimide | Bromo-fluoro-iodo-benzamidine derivative |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling)

The bromine atom at the 5-position of the benzene ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Stille coupling. The Stille reaction involves the coupling of an organostannane with an organic halide in the presence of a palladium catalyst wikipedia.orglibretexts.org. This reaction is a powerful tool for forming new carbon-carbon bonds. In the context of this compound, the bromo substituent can be selectively targeted for coupling, leaving the fluoro substituent intact. This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the 5-position.

The general mechanism of the Stille coupling involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst wikipedia.org.

| Coupling Partner (Organostannane) | Catalyst System | Expected Product |

| Aryl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | 5-Aryl-2-fluoro-benzamidine |

| Vinyl-Sn(n-Bu)₃ | PdCl₂(PPh₃)₂ | 5-Vinyl-2-fluoro-benzamidine |

| Alkyl-Sn(n-Bu)₃ | Pd(dba)₂ / P(t-Bu)₃ | 5-Alkyl-2-fluoro-benzamidine |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Benzene Core

The fluorine atom at the 2-position, activated by the electron-withdrawing nature of the bromo and amidinium groups, is susceptible to nucleophilic aromatic substitution (SNAr) ossila.comnih.govnih.govmdpi.com. In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the fluoride (B91410) ion nih.gov. A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the fluorine atom to introduce new functional groups at the 2-position.

The reactivity of aryl fluorides in SNAr reactions is often greater than that of other aryl halides due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack nih.gov. The presence of the bromo group and the protonated amidine group (under acidic conditions) further enhances the electrophilicity of the aromatic ring, making the SNAr reaction more favorable. It is also possible for the bromine atom to be displaced under certain SNAr conditions, though typically fluorine is a better leaving group in activated systems.

| Nucleophile | Reagent Example | Expected Product |

| Alkoxide | Sodium Methoxide | 5-Bromo-2-methoxy-benzamidine |

| Thiolate | Sodium Thiophenoxide | 5-Bromo-2-(phenylthio)-benzamidine |

| Amine | Piperidine | 5-Bromo-2-(piperidin-1-yl)-benzamidine |

Construction of Polycyclic Systems

While this compound is recognized for its role in constructing complex molecules, specific and detailed examples of its direct application in the synthesis of polycyclic systems are not extensively documented in publicly available research. General synthetic strategies, however, suggest its potential utility in this area. For instance, the bromo and amino functionalities on the benzamidine core could, in principle, be utilized in intramolecular cyclization reactions to form fused heterocyclic systems. Methodologies such as palladium-catalyzed C-H activation and annulation are powerful tools for constructing polycyclic aromatic hydrocarbons from bromoaromatics. nih.gov

Hypothetically, this compound could be derivatized at the amidine nitrogen with a group containing a reactive site, such as an alkene or alkyne. Subsequent intramolecular Heck or Buchwald-Hartwig type reactions could then be employed to forge a new ring, leading to the formation of a polycyclic scaffold. The specific reaction conditions and catalytic systems would be crucial in directing the regioselectivity of such cyclizations.

Table 1: Potential Strategies for Polycyclic System Construction

| Reaction Type | Potential Reactant with this compound | Catalyst/Reagent | Resulting Polycyclic Core (Hypothetical) |

| Intramolecular Heck Reaction | N-alkenyl derivative | Pd(OAc)₂, PPh₃, Base | Fused dihydro-isoquinolinone derivative |

| Buchwald-Hartwig Amination | Derivative with a tethered amine | Pd catalyst, Ligand, Base | Fused diazepine (B8756704) derivative |

| Pictet-Spengler Reaction | Derivative with a tethered aldehyde/ketone | Acid catalyst | Fused tetrahydro-β-carboline analogue |

Note: This table represents hypothetical pathways based on established synthetic methodologies, as direct literature examples for this compound are scarce.

Synthesis of Chiral Derivatives

The synthesis of chiral derivatives from this compound is an area of significant interest, particularly for the development of enantiomerically pure therapeutic agents. However, direct methods for the asymmetric synthesis or chiral resolution of this compound itself are not well-documented in the scientific literature. General approaches in asymmetric synthesis can be considered for its derivatives.

One potential strategy involves the derivatization of the benzamidine moiety with a chiral auxiliary. This auxiliary could direct subsequent transformations, such as alkylation or addition reactions at a prochiral center introduced into the molecule, to proceed with high stereoselectivity. Following the desired transformation, the chiral auxiliary could be cleaved to yield the enantiomerically enriched product.

Another approach could involve the use of chiral catalysts in reactions involving derivatives of this compound. For example, a derivative containing a prochiral ketone could undergo asymmetric reduction using a chiral transition metal catalyst (e.g., Ru, Rh) and a chiral ligand to produce a chiral alcohol. Similarly, enantioselective additions to a derivative containing an imine are also plausible.

Table 2: Potential Strategies for the Synthesis of Chiral Derivatives

| Asymmetric Strategy | Derivative of this compound | Catalyst/Reagent | Chiral Product (Hypothetical) |

| Chiral Auxiliary | N-acylated with a chiral carboxylic acid | Grignard reagent | Chiral tertiary alcohol |

| Asymmetric Reduction | Derivative with a ketone functionality | Chiral Ru-BINAP catalyst, H₂ | Chiral secondary alcohol |

| Asymmetric Addition | Derivative with an imine functionality | Chiral Lewis acid catalyst, Nucleophile | Chiral amine |

Note: This table outlines potential synthetic routes based on established principles of asymmetric synthesis, as direct applications with this compound are not readily found in the literature.

Structure Activity Relationship Sar Investigations and Biological Interface of Halogenated Benzamidines

General Principles of Benzamidine (B55565) SAR in Biological Systems

Benzamidine and its derivatives are well-established as competitive inhibitors of trypsin-like serine proteases, which play crucial roles in physiological processes such as blood coagulation, fibrinolysis, and inflammation. The inhibitory activity of benzamidines stems from the positively charged amidinium group, which mimics the protonated side chains of arginine and lysine, the natural substrates for these enzymes. This allows the amidinium group to bind to the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of the protease.

Key principles of benzamidine SAR in biological systems include:

The Amidinium Group: This basic moiety is the primary determinant of binding affinity for trypsin-like serine proteases. Its ability to form a salt bridge with the key aspartate residue in the S1 pocket is fundamental to its inhibitory action.

The Benzene (B151609) Ring: The aromatic ring serves as a scaffold for substitutions that can influence potency, selectivity, and pharmacokinetic properties. Modifications to the ring can lead to additional interactions with residues in and around the S1 pocket.

Substituent Effects: The nature, position, and size of substituents on the benzene ring can significantly alter the inhibitor's activity. These substituents can engage in hydrophobic, hydrogen bonding, or halogen bonding interactions with the enzyme, thereby modulating the binding affinity. For instance, in the development of Factor Xa inhibitors, desymmetrizing the benzamidine molecule was found to improve both activity and selectivity nih.gov.

The general SAR of benzamidine derivatives as serine protease inhibitors is summarized in the table below.

| Structural Feature | Role in Biological Activity | Reference |

| Amidinium Group | Primary binding motif; forms salt bridge with Asp189 in the S1 pocket. | nih.gov |

| Benzene Ring | Scaffold for substitutions; interacts with hydrophobic residues in the binding pocket. | nih.gov |

| Ring Substituents | Modulate potency, selectivity, and pharmacokinetic properties through various non-covalent interactions. | nih.gov |

SAR Studies Related to Halogen Substitution (Bromine and Fluorine)

The introduction of halogen atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic profiles. Bromine and fluorine are particularly interesting due to their distinct electronic and steric properties.

The position of halogen substituents on the benzamidine ring is critical in determining the biological activity profile. The placement of halogens can influence the orientation of the inhibitor within the binding pocket and can lead to specific interactions with enzyme residues.

For example, in a series of benzamide (B126) inhibitors of SARS-CoV PLpro, the position of a fluorine substituent had a notable effect on activity. While fluoro- and bromo-substituted compounds showed similar activities, chloro-substitution slightly improved inhibitory capacity, and iodo-substitution led to a decrease in affinity nih.gov. This suggests a complex interplay between the size and electronic nature of the halogen and its position on the aromatic ring.

In the context of 5-Bromo-2-fluoro-benzamidine (B2890593), the ortho-fluorine and para-bromo substitution pattern is expected to significantly influence its interaction with target enzymes. The ortho-fluorine can affect the conformation of the amidine group and participate in hydrogen bonding interactions, while the para-bromo can occupy a hydrophobic pocket and potentially form halogen bonds. While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles derived from studies of other halogenated inhibitors provide a framework for understanding its potential activity.

Halogens exert their influence on molecular interactions through a combination of electronic and steric effects.

Electronic Effects: Both fluorine and bromine are electronegative atoms that can withdraw electron density from the aromatic ring through the inductive effect (-I effect). This can influence the pKa of the amidinium group, potentially affecting its binding affinity. Fluorine is the most electronegative element, while bromine is less electronegative but more polarizable. Halogens can also donate electron density to the aromatic ring through resonance (+M effect), although this is generally weaker than the inductive effect nih.gov. The ability of halogens, particularly bromine and iodine, to form halogen bonds—a non-covalent interaction between the positively polarized region on the halogen (the σ-hole) and a Lewis base—is increasingly recognized as a significant contributor to binding affinity in protein-ligand complexes researchgate.net.

Steric Effects: The size of the halogen atom (van der Waals radius) plays a crucial role in how the inhibitor fits into the enzyme's binding pocket. Fluorine is relatively small (van der Waals radius of 1.47 Å), similar in size to a hydrogen atom, and its substitution often leads to minimal steric hindrance. In contrast, bromine is significantly larger (van der Waals radius of 1.85 Å) and can provide a better fit in larger hydrophobic pockets, but may also lead to steric clashes if the pocket is constrained.

The interplay of these effects is summarized in the table below.

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Electronic Effects | Potential Steric Impact |

| Fluorine | 1.47 | 3.98 | Strong -I effect | Minimal |

| Bromine | 1.85 | 2.96 | -I effect, +M effect, Halogen bonding | Moderate to significant |

Computational Approaches to SAR

Computational methods are invaluable tools for elucidating the SAR of enzyme inhibitors, providing insights that can guide the design of more potent and selective compounds.

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical descriptors of the molecules with their observed activity. For halogenated benzamidines, relevant descriptors would include:

Hydrophobic parameters (logP, π): The lipophilicity of the molecule, which is influenced by halogen substitution.

Electronic parameters (Hammett constants, σ): Quantify the electron-donating or -withdrawing nature of the substituents.

Steric parameters (Molar Refractivity, MR; Taft's steric parameter, Es): Describe the size and shape of the substituents.

A QSAR study on substituted benzamides for antimicrobial activity revealed that topological descriptors, which are related to the connectivity and shape of the molecule, could model the biological activity archivepp.com. For halogenated compounds, parameters that specifically account for halogen bonding potential could also be incorporated into QSAR models.

The following table presents some common physicochemical parameters for halogen substituents used in QSAR studies.

| Substituent | Hydrophobicity (π) | Hammett Constant (σp) | Molar Refractivity (MR) |

| -F | 0.14 | 0.06 | 0.09 |

| -Cl | 0.71 | 0.23 | 0.60 |

| -Br | 0.86 | 0.23 | 0.89 |

| -I | 1.12 | 0.18 | 1.40 |

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For this compound, docking studies with serine proteases like trypsin, Factor Xa, or urokinase-type plasminogen activator (uPA) could provide valuable insights into its binding mode.

Such simulations would likely show the amidinium group forming a salt bridge with Asp189 in the S1 pocket. The 2-fluoro substituent could potentially form a hydrogen bond with backbone amides or water molecules in the binding site, while the 5-bromo substituent could occupy a hydrophobic region of the pocket and engage in halogen bonding with a carbonyl oxygen or other Lewis basic group on the protein researchgate.netresearchgate.net.

Molecular dynamics (MD) simulations can further refine the docked poses and provide a dynamic view of the ligand-protein complex, revealing the stability of key interactions over time. Studies on the trypsin-benzamidine complex have utilized MD simulations to explore the binding and unbinding pathways and to understand the role of electrostatic interactions in stabilizing the bound conformation lew.ro. These computational approaches are essential for rationalizing the SAR of halogenated benzamidines and for the design of novel inhibitors with improved properties.

Biological Research Applications of Halogenated Benzamidines (Focus on mechanistic and target investigations)

The incorporation of halogens, such as bromine and fluorine, into the benzamidine structure provides medicinal chemists with a powerful tool to fine-tune molecular interactions. This has led to the exploration of halogenated benzamidines in various biological contexts, aiming to understand their mechanisms of action and identify specific cellular targets.

Exploration of Enzyme Inhibition Mechanisms (e.g., aldose reductase, Factor Xa, proteases)

Halogenated benzamidines have been extensively investigated as enzyme inhibitors, particularly for proteases involved in coagulation and other physiological processes. The amidine group itself is a well-known pharmacophore that mimics the guanidinium (B1211019) group of arginine, allowing it to bind to the S1 pocket of many serine proteases. The addition of halogens can enhance this binding affinity and selectivity through specific interactions.

Factor Xa (FXa) Inhibition: Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for anticoagulant therapy. Benzamidine derivatives have been a foundational scaffold for the design of FXa inhibitors. Studies have shown that modifying the benzamidine structure can improve activity and selectivity. mdpi.com Halogen atoms, for instance, can form halogen bonds with residues in the active site, such as Aln190, contributing to the compound's binding affinity. mdpi.com The noncanonical binding modes of some bis-benzamidine compounds suggest them as interesting lead structures for designing novel FXa inhibitors. researchgate.net The presence of a halogen can also improve pharmacokinetic profiles. nih.gov

Protease Inhibition: Beyond Factor Xa, halogenated benzamidines are explored as inhibitors of other serine proteases. The basicity of the amidine group is a key factor, but halogenation offers a strategy to modulate this and other properties for better bioavailability. nih.gov For example, 4-bromobenzamidine (BrBA) has been shown to bind to the S1 pocket of urokinase-type plasminogen activator (uPA), a trypsin-like serine protease, through halogen bonds. nih.gov This interaction highlights the potential of using halogen bonding as a design strategy for potent and bioavailable protease inhibitors. Some tetra-benzamidine derivatives, such as TAPP-Br, have demonstrated inhibitory effects on the growth of human colon carcinoma cells, suggesting a mechanism that involves serine protease inhibition. mdpi.com

Aldose Reductase Inhibition: Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes. nih.gov Inhibition of this enzyme is a therapeutic strategy to prevent diabetic complications. nih.govcore.ac.uk While direct studies on this compound are limited, the development of various inhibitors, including benzofuroxane derivatives, demonstrates the importance of aromatic systems in aldose reductase inhibition. nih.govgoogle.com The principles of structure-based drug design used for these inhibitors, focusing on interactions within the enzyme's active site, are applicable to halogenated benzamidines.

| Compound Class | Target Enzyme | Key Findings | Citations |

|---|---|---|---|

| Halogenated Benzamidines | Factor Xa (FXa) | Halogen atoms can form halogen bonds with active site residues (e.g., Aln190), enhancing binding affinity. | mdpi.com |

| Bis-benzamidines | Factor Xa (FXa), Trypsin | Exhibit noncanonical "retro-binding" modes, suggesting novel lead structures for inhibitor design. | researchgate.net |

| 4-Bromobenzamidine (BrBA) | Urokinase-type Plasminogen Activator (uPA) | Binds to the S1 specificity pocket, with the bromine atom forming halogen bonds with the base of the pocket. | nih.gov |

| TAPP-Br (tetra-benzamidine derivative) | Serine Proteases | Inhibits growth of human colon carcinoma cells, potentially through protease inhibition. | mdpi.com |

| Benzofuroxane derivatives | Aldose Reductase (ALR2) | Inhibition of ALR2 is a key strategy for treating hyperglycemia-induced diseases. | nih.govgoogle.com |

DNA/RNA Binding Studies

The interaction of small molecules with nucleic acids is a foundational aspect of drug development, particularly for anticancer and antimicrobial agents. While direct studies on the binding of this compound to DNA or RNA are not extensively documented, the structural features of halogenated aromatic compounds provide a basis for potential interactions.

Halogen atoms can participate in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic species, interacting with Lewis bases like the phosphate (B84403) backbone or nitrogenous bases of DNA. mdpi.comacs.org This type of interaction is increasingly recognized as a significant force in stabilizing drug-target complexes, including those involving proteins and DNA. mdpi.com For example, studies on halogen-substituted molecules have demonstrated their potential to interact with and stabilize DNA structures. mdpi.com

Furthermore, related aromatic amine structures like benzidine (B372746) have been shown to interact with DNA through minor groove binding and partial intercalation mechanisms. researchgate.net Although benzamidine is structurally distinct, the planar aromatic ring is a common feature that facilitates such interactions. The presence of both a bromine and a fluorine atom in this compound would modulate the electronic properties and steric profile of the aromatic ring, potentially influencing its ability to fit within DNA grooves or intercalate between base pairs.

Antimutagenic and Antioxidant Property Investigations

The investigation of antimutagenic and antioxidant properties is crucial for identifying agents that can protect against cellular damage and carcinogenesis.

Antioxidant Properties: The antioxidant capacity of a compound is often related to its ability to donate a hydrogen atom or an electron to neutralize free radicals. Studies on N-arylbenzamides have shown that the presence of hydroxy and methoxy (B1213986) groups can confer significant antioxidant properties, in some cases superior to the reference antioxidant BHT. nih.gov Halogenation can also influence antioxidant activity. For instance, halogenated analogs of natural proanthocyanidins (B150500) have been synthesized and evaluated for their antioxidant capabilities, with some showing high radical-scavenging ability. mdpi.com The specific contribution of a bromo- and fluoro-substitution on a simple benzamidine core to antioxidant activity requires direct investigation, but research on related halogenated phenols and flavonoids suggests that halogens can modulate this activity.

Antimutagenic Properties: Antimutagenicity involves preventing mutations from occurring. Conversely, some compounds can be mutagenic or genotoxic. Studies on benzamidine itself have shown that its metabolite, benzamidoxime, can induce DNA single-strand breaks and exhibit low mutagenicity in certain test strains, indicating a toxification pathway. nih.gov This underscores the importance of metabolic activation in determining the genotoxic potential of benzamidine derivatives. The influence of halogenation on these metabolic pathways and the ultimate antimutagenic or mutagenic effect is a complex area. Research on other halogenated compounds has shown varied effects, and specific testing of this compound would be necessary to determine its profile in this regard.

Interaction with Cellular Targets (e.g., ion channels, signal transduction)

The ability of halogenated benzamidines to interact with various cellular targets extends beyond enzymes and nucleic acids to components of signaling pathways.

Signal Transduction: Cellular signal transduction pathways are complex networks that regulate cellular processes. Small molecules can modulate these pathways by interacting with key components like protein kinases. Research on a serine protease-inhibiting benzamidine derivative, TAPP-Br, revealed that it could inhibit the growth of colon carcinoma cells by modulating signaling pathways. mdpi.com Specifically, TAPP-Br was found to decrease protein kinase C (PKC) activity in the particulate fraction while increasing it in the soluble fraction. It also suppressed the expression of nuclear oncogenes like MYC, FOS, and JUN. mdpi.com This suggests an indirect mechanism of action where the benzamidine derivative, possibly by inhibiting an upstream protease, triggers downstream effects on gene expression and signaling cascades. mdpi.com

Ion Channels and Other Targets: While specific data on the interaction of this compound with ion channels is scarce, the general principle of small molecule modulation of these targets is well-established. The physicochemical properties conferred by the bromo- and fluoro-substituents could influence interactions with the hydrophobic pockets or specific residues within ion channel proteins. The ability of halogen atoms to form halogen bonds could also play a role in binding to these and other cellular targets, potentially stabilizing a specific protein conformation and modulating its activity. acs.org

Future Perspectives and Emerging Research Directions for 5 Bromo 2 Fluoro Benzamidine

Development of Sustainable Synthetic Methodologies (e.g., Green Chemistry approaches)

The traditional synthesis of benzamidine (B55565) derivatives often involves multi-step processes that can be resource-intensive and generate significant waste. The future of 5-Bromo-2-fluoro-benzamidine (B2890593) synthesis lies in the adoption of green chemistry principles to develop more sustainable and efficient methodologies. Key areas of advancement include the use of catalytic systems, alternative reaction media, and energy-efficient synthesis methods.

Transition metal catalysis, particularly with copper or cobalt, presents a promising avenue for the atom-economical synthesis of amidines. These catalysts can facilitate direct C-N bond formation, reducing the need for stoichiometric reagents and simplifying purification processes. For instance, a copper-catalyzed approach could enable the direct amination of a corresponding nitrile precursor under milder conditions than traditional methods.

The exploration of greener solvents and reaction conditions is another critical aspect. The use of ionic liquids as both solvent and catalyst has been shown to be effective in the synthesis of some benzamidine derivatives, offering advantages such as high reactivity and catalyst recyclability. researchgate.net Furthermore, methodologies that reduce or eliminate the use of hazardous reagents are being investigated. This includes the potential application of electrochemical synthesis, where redox reactions are driven by electricity, minimizing the use of chemical oxidants and reductants. sigmaaldrich.com

For the halogenation steps involved in synthesizing this compound, greener alternatives to traditional brominating and fluorinating agents are being sought. The use of hydrogen peroxide as a clean oxidant in conjunction with halide salts is a more environmentally benign approach to aromatic halogenation. chemicalbook.com

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is crucial for its application in various fields. Advanced spectroscopic techniques are pivotal in providing detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are fundamental, advanced NMR techniques can offer deeper insights. Given the presence of a fluorine atom, ¹⁹F NMR is an invaluable tool. The chemical shift and coupling constants in ¹⁹F NMR are highly sensitive to the electronic environment, providing a detailed picture of the molecular structure. nih.gov Two-dimensional correlation techniques, such as ¹H-¹³C HSQC and HMBC, can unambiguously assign all proton and carbon signals. Furthermore, advanced techniques like ¹⁹F-¹³C correlation NMR can be particularly useful for assigning the resonances of fluorinated compounds. chemicalbook.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. Advanced fragmentation studies, such as tandem mass spectrometry (MS/MS), can elucidate the fragmentation pathways of the molecule, which is valuable for its identification in complex mixtures and for metabolic studies. chemimpex.com

Vibrational Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of the molecule. These techniques are sensitive to the functional groups present and can be used to study intermolecular interactions, such as hydrogen bonding, which are important for understanding the compound's behavior in biological systems and in the solid state.

Integration of Artificial Intelligence in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by enabling rapid prediction and optimization of reaction conditions. For this compound, these computational tools can significantly accelerate the development of efficient and sustainable synthetic routes.

Reaction Outcome Prediction: Machine learning models, including sequence-to-sequence models and graph neural networks, can be trained on vast datasets of chemical reactions to predict the most likely products, yields, and even potential side products for a given set of reactants and conditions. chemicalbook.comgoogle.com This predictive power can guide chemists in selecting the most promising synthetic strategies for this compound, saving time and resources.

Optimization of Reaction Conditions: AI algorithms can be employed to navigate the complex, multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst, and concentration) to identify the optimal conditions for maximizing yield and minimizing impurities. researchgate.netresearchgate.net This is particularly valuable for complex multi-component reactions that may be involved in the synthesis of halogenated benzamidines.

Computational Property Prediction: Beyond synthesis, computational tools can predict various physicochemical and biological properties of this compound and its derivatives. Density functional theory (DFT) calculations can be used to predict spectroscopic properties, such as NMR chemical shifts, which can aid in structural confirmation. researchgate.netsigmaaldrich.com Furthermore, computational fluorine scanning using methods like free-energy perturbation can predict the impact of fluorination on binding affinity to biological targets, guiding the design of more potent therapeutic agents. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

While this compound hydrochloride is recognized for its role in pharmaceutical research and as an enzyme inhibitor, the full scope of its biological activity and potential therapeutic applications remains an active area of investigation. researchgate.net The unique combination of a benzamidine core with bromo and fluoro substituents suggests potential interactions with a variety of biological targets.

Enzyme Inhibition: The benzamidine moiety is a known pharmacophore that can mimic arginine and interact with the active sites of various enzymes, particularly proteases. sigmaaldrich.com The presence of halogen atoms can enhance binding affinity and modulate pharmacokinetic properties. Therefore, this compound and its derivatives could be investigated as inhibitors of proteases involved in diseases such as cancer, cardiovascular disorders, and viral infections.

Novel Therapeutic Areas: The exploration of new biological targets for halogenated benzamidines is a key future direction. For instance, their potential as inhibitors of carbonic anhydrases, a family of enzymes implicated in various diseases including glaucoma and certain cancers, could be explored. google.com The specific substitution pattern of this compound may confer selectivity for particular isoforms of these enzymes.

The development of derivatives of this compound could lead to compounds with novel pharmacological profiles. For example, incorporating this scaffold into larger molecules could lead to potent and selective inhibitors of kinases or other important drug targets. The related compound, 5-Bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide, is known to be a MAP kinase kinase 1 inhibitor, highlighting the potential of this chemical class. Current time information in Pasuruan, ID.

Material Science Applications of Derivatives

The application of this compound derivatives in material science is an emerging field with intriguing possibilities. While direct applications are not yet widely reported, the structural features of this compound suggest its potential as a building block for functional materials. One chemical supplier notes its application in material science, though specific examples are not provided. chemimpex.com

Functional Polymers: The benzamidine group can be incorporated into polymer chains to create materials with specific functionalities. For instance, polymers functionalized with benzamidine derivatives have been explored for biomedical applications due to their ability to bind to proteins like thrombin. While this is a biomedical application, it demonstrates the potential for creating functional surfaces on materials.

Halogen Bonding in Crystal Engineering: The presence of both bromine and fluorine atoms makes this compound an interesting candidate for crystal engineering and the design of supramolecular materials. Halogen bonding is a directional, non-covalent interaction that can be used to control the self-assembly of molecules in the solid state, leading to materials with tailored optical, electronic, or porous properties. nih.govacs.org

Precursors for Advanced Materials: The reactivity of the bromo and fluoro groups, as well as the amidine functionality, allows for the chemical modification of this compound to create precursors for more complex materials. For example, it could potentially be used in the synthesis of organofluorine compounds that serve as building blocks for high-performance fluoropolymers, which are known for their enhanced thermal stability and chemical resistance. mdpi.com

Q & A

Basic: How can researchers confirm the structural identity of 5-Bromo-2-fluoro-benzamidine?

Methodological Answer:

Structural confirmation requires a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR can verify substituent positions (e.g., fluorine at position 2, bromine at position 5) and the amidine group (-C(=NH)NH).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (CHBrFN, expected MW: 219.02) and isotopic patterns for bromine .

- Infrared (IR) Spectroscopy : Peaks near 1650–1700 cm indicate the amidine C=N stretch.

Cross-referencing with databases like PubChem (CID: 2778901) or CAS RN (214210-17-0) ensures consistency .

Basic: What solvents and conditions are optimal for dissolving this compound?

Methodological Answer:

- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective due to the compound’s moderate polarity .

- Aqueous solubility : Adjust pH to mildly acidic conditions (pH 4–6) using dilute HCl or acetic acid to protonate the amidine group.

- Precipitation : Neutralize with bases (e.g., NaHCO) to recover the compound .

Advanced: How can synthetic routes for this compound be optimized to improve yield?

Methodological Answer:

- Starting material : Begin with 5-Bromo-2-fluorobenzonitrile (CAS: 305800-60-6), which undergoes amidoxime formation via hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours .

- Catalysis : Use ZnCl or AlCl to accelerate the Pinner reaction for converting amidoxime to amidine .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) removes unreacted nitrile and byproducts .

Advanced: What strategies mitigate competing side reactions during fluorination or bromination in derivatives of this compound?

Methodological Answer:

- Halogenation order : Introduce bromine first (via electrophilic substitution) due to its lower reactivity compared to fluorine. Fluorination can follow using KF or Selectfluor under anhydrous conditions .

- Protecting groups : Temporarily block the amidine group with Boc (tert-butoxycarbonyl) to prevent undesired N-alkylation or oxidation .

- Reaction monitoring : Use TLC or in-situ IR to detect intermediates and adjust reaction times/temperatures .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Assay standardization : Validate enzyme inhibition assays (e.g., trypsin-like proteases) using positive controls (e.g., benzamidine HCl) and consistent substrate concentrations .

- Structural analogs : Compare activity across derivatives (e.g., 5-Chloro-2-fluoro-benzamidine) to isolate electronic effects of halogens .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and correlate with experimental IC values .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .

Advanced: How can researchers design SAR (Structure-Activity Relationship) studies for this compound in medicinal chemistry?

Methodological Answer:

- Variation of substituents : Synthesize analogs with Cl, I, or CF at position 5 and compare inhibitory potency .

- Amidine modifications : Replace the amidine group with guanidine or urea to assess hydrogen-bonding requirements .

- In vivo testing : Use rodent models to evaluate pharmacokinetics (e.g., bioavailability, half-life) of lead compounds .

Advanced: What analytical techniques resolve purity discrepancies in commercial batches of this compound?

Methodological Answer:

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to quantify impurities (e.g., unreacted nitrile or hydrolysis products) .

- Elemental analysis : Confirm Br/F ratios via inductively coupled plasma mass spectrometry (ICP-MS) .

- Recrystallization : Purify using hot ethanol to remove hydrophobic contaminants .

Basic: What are the key applications of this compound in organic synthesis?

Methodological Answer:

- Cross-coupling reactions : Serve as a directing group in Suzuki-Miyaura couplings with aryl boronic acids .

- Heterocycle synthesis : React with aldehydes/ketones to form imidazolines or triazines .

- Metal coordination : Act as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

Advanced: How does the electronic nature of bromine and fluorine influence the reactivity of this compound?

Methodological Answer:

- Bromine : Acts as a weak electron-withdrawing group (EWG) via inductive effects, stabilizing intermediates in nucleophilic substitution .

- Fluorine : Enhances resonance stabilization of the amidine group, increasing electrophilicity at the benzene ring .

- Ortho effect : Fluorine’s ortho-directing property can be leveraged for regioselective functionalization .

Retrosynthesis Analysis